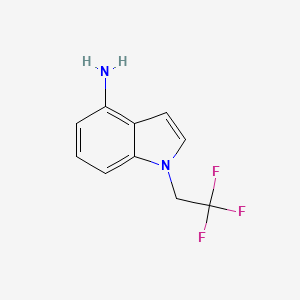![molecular formula C14H19Cl2NOS B2759982 2-[(3,4-dichlorophenyl)sulfanyl]-N,N-diisopropylacetamide CAS No. 339097-68-6](/img/structure/B2759982.png)
2-[(3,4-dichlorophenyl)sulfanyl]-N,N-diisopropylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(3,4-dichlorophenyl)sulfanyl]-N,N-diisopropylacetamide” is a chemical compound with the molecular formula C14H19Cl2NOS . It is a complex organic compound that may have potential applications in various fields .
Synthesis Analysis
The synthesis of similar compounds often involves complex chemical reactions. For instance, the formation of an enolate and its trapping with N-phenyl-bis(trifluoromethanesulfonimide) can lead to a compound that reacts with 3, 4-dichlorophenyl boronic acid to generate a product with a high yield and enantiomeric excess .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectroscopic techniques. The compound has an average mass of 320.278 Da and a monoisotopic mass of 319.056427 Da .Wissenschaftliche Forschungsanwendungen
Sulfonamides and Their Applications
Sulfonamides, including "2-[(3,4-dichlorophenyl)sulfanyl]-N,N-diisopropylacetamide," are explored for various clinical and therapeutic applications due to the primary sulfonamide moiety present in many clinically used drugs. This group of compounds has been investigated for their roles in diuretics, carbonic anhydrase (CA) inhibitors, antiepileptics, and antipsychotics. Specifically, research has highlighted the potential of novel sulfonamides to act as selective antiglaucoma drugs, antitumor agents, and diagnostic tools by targeting specific CA isoforms. The constant need for novel sulfonamides suggests a promising future for these compounds in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).
Chlorophenols and Environmental Impact
Studies on chlorophenols, which are structurally related to "this compound," have evaluated the consequences of their contamination in the aquatic environment. Chlorophenols are known for their moderate toxic effects on mammalian and aquatic life, with their persistence in the environment depending largely on the presence of adapted microflora capable of biodegrading these compounds. This research underscores the environmental and health implications of chlorophenols and their derivatives, highlighting the need for further investigation into their effects and degradation pathways (Krijgsheld & Gen, 1986).
Toxicity and Degradation Products
Research on the degradation products of chemical warfare agents, including chlorophenols and related compounds, provides insights into the environmental fate and toxicity of such compounds. This includes understanding how degradation processes like hydrolysis, microbial degradation, and photolysis affect the persistence and toxicity of these compounds in the environment. The review highlights the need for comprehensive assessments of the environmental and health impacts of chlorophenols and their derivatives, as well as the development of effective decontamination and mitigation strategies (Munro et al., 1999).
Eigenschaften
IUPAC Name |
2-(3,4-dichlorophenyl)sulfanyl-N,N-di(propan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NOS/c1-9(2)17(10(3)4)14(18)8-19-11-5-6-12(15)13(16)7-11/h5-7,9-10H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGDFVOQRVIANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CSC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

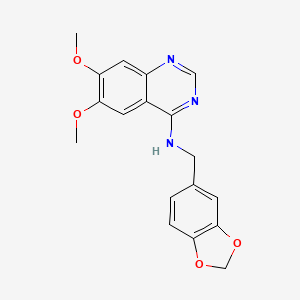
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoate](/img/structure/B2759902.png)
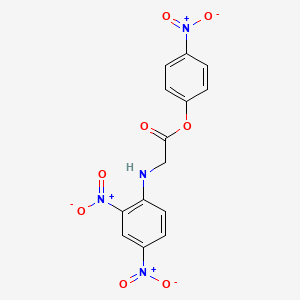
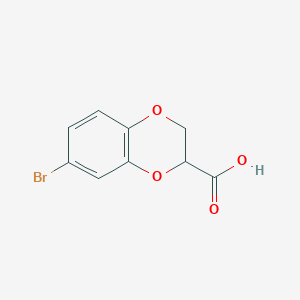


![N-(3-{hydroxy[3-(trifluoromethyl)phenyl]methyl}-2-pyridinyl)-2,2-dimethylpropanamide](/img/structure/B2759910.png)
![N-(4-butylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2759912.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2759913.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2759915.png)
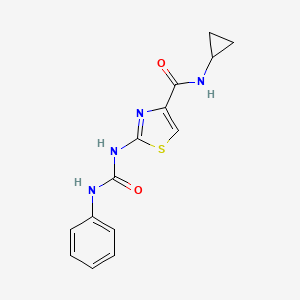
![4-[3-(4-Methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B2759919.png)
